7-Methylxanthosine
Overview
Description
7-Methylxanthosine is a methylxanthine derivative, a class of compounds known for their stimulating effects on the central nervous system. It is a purine alkaloid derived from xanthosine and plays a crucial role in the biosynthesis of caffeine and other methylxanthines in plants . This compound is found in various plant species, including coffee, tea, and cacao, and is a key intermediate in the pathway leading to the production of caffeine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylxanthosine involves the methylation of xanthosine. The reaction is catalyzed by the enzyme this compound synthase (EC 2.1.1.158), which uses S-adenosyl-L-methionine as the methyl donor . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure enzyme activity.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes for the biosynthesis pathway . This approach allows for the large-scale production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 7-Methylxanthosine undergoes various chemical reactions, including:
Methylation: Conversion of xanthosine to this compound.
Hydrolysis: Conversion of this compound to 7-Methylxanthine.
Common Reagents and Conditions:
Methylation: S-adenosyl-L-methionine as the methyl donor.
Hydrolysis: Enzymatic hydrolysis under specific pH and temperature conditions.
Major Products:
7-Methylxanthine: A key intermediate in the biosynthesis of caffeine and theobromine.
Scientific Research Applications
7-Methylxanthosine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methylxanthosine involves its conversion to other methylxanthines, such as caffeine and theobromine, which exert their effects by antagonizing adenosine receptors in the brain . This leads to increased neuronal activity and stimulation of the central nervous system, resulting in enhanced alertness and reduced fatigue .
Comparison with Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant found in coffee and tea.
Theobromine (3,7-Dimethylxanthine): Found in cacao and chocolate, with milder stimulant effects compared to caffeine.
Theophylline (1,3-Dimethylxanthine): Used in medicine for its bronchodilator effects.
Uniqueness: 7-Methylxanthosine is unique due to its specific role as an intermediate in the biosynthesis of caffeine and other methylxanthines. Its presence is crucial for the production of these compounds in plants, making it an essential component of the metabolic pathway .
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-4,5-dihydro-3H-purin-7-ium-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O6/c1-14-3-15(8-5(14)9(19)13-11(20)12-8)10-7(18)6(17)4(2-16)21-10/h3-8,10,16-18H,2H2,1H3,(H-,12,13,19,20)/p+1/t4-,5?,6-,7-,8?,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIIIQOANNLHMT-LDGWMWDYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C2C1C(=O)NC(=O)N2)C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CN(C2C1C(=O)NC(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N4O6+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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